molecular formula C18H16F2N2O B11506617 2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

Cat. No.: B11506617
M. Wt: 314.3 g/mol
InChI Key: UCHOEDRDLQLUBU-UHFFFAOYSA-N
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Description

2,6-Difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is a synthetic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2,6-Difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed

    Oxidation: Indole-2,3-dione derivatives.

    Reduction: Corresponding amines or alcohols.

    Substitution: Substituted benzamides with different functional groups replacing the fluorine atoms.

Mechanism of Action

The mechanism of action of 2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide is unique due to its specific substitution pattern on the benzene ring and the presence of the indole moiety. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

Molecular Formula

C18H16F2N2O

Molecular Weight

314.3 g/mol

IUPAC Name

2,6-difluoro-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzamide

InChI

InChI=1S/C18H16F2N2O/c1-11-12(13-5-2-3-8-16(13)22-11)9-10-21-18(23)17-14(19)6-4-7-15(17)20/h2-8,22H,9-10H2,1H3,(H,21,23)

InChI Key

UCHOEDRDLQLUBU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC(=O)C3=C(C=CC=C3F)F

Origin of Product

United States

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